1,1-Difluoro-1-nitropropan-2-ol

Description

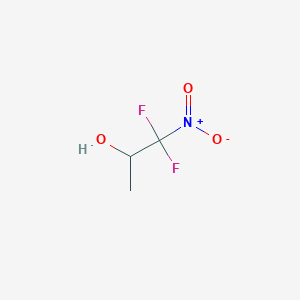

Its structure features a hydroxyl group at the second carbon, a nitro group (-NO₂), and two fluorine atoms at the first carbon. The nitro and fluorine substituents impart strong electron-withdrawing effects, influencing reactivity, stability, and physicochemical properties. While direct data on this compound is absent in the provided evidence, comparisons can be drawn to structurally related fluorinated alcohols and nitro/amino derivatives.

Properties

CAS No. |

10564-78-0 |

|---|---|

Molecular Formula |

C3H5F2NO3 |

Molecular Weight |

141.07 g/mol |

IUPAC Name |

1,1-difluoro-1-nitropropan-2-ol |

InChI |

InChI=1S/C3H5F2NO3/c1-2(7)3(4,5)6(8)9/h2,7H,1H3 |

InChI Key |

MJNWDZVQMLOUJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C([N+](=O)[O-])(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Difluoro-1-nitropropan-2-ol typically involves the introduction of fluorine atoms and a nitro group into a propane molecule. One common method involves the reaction of 1,1-difluoropropane with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the introduction of the nitro group. Industrial production methods may involve large-scale reactions using specialized equipment to ensure safety and efficiency.

Chemical Reactions Analysis

1,1-Difluoro-1-nitropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and fluorinated derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1,1-difluoro-1-aminopropan-2-ol.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Difluoro-1-nitropropan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 1,1-Difluoro-1-nitropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins, affecting their activity. The nitro group can participate in redox reactions, influencing cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds

*Hypothetical structure inferred from nomenclature.

Key Observations:

- Functional Group Impact: The nitro group in this compound is a stronger electron-withdrawing group than the amino group (-NH₂) in 3-amino-2,2-difluoropropan-1-ol . This difference significantly alters acidity and reactivity. For example, the hydroxyl group in the nitro derivative is likely more acidic due to enhanced electron withdrawal. The piperidine substituent in 1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol introduces steric bulk and basicity, contrasting with the nitro group’s planar, electron-deficient nature .

- Fluorination Patterns: Both this compound and 3-amino-2,2-difluoropropan-1-ol have two fluorine atoms, but their positions differ. The former has fluorines at the first carbon, while the latter has them at the second carbon. This positional variance affects dipole moments and intermolecular interactions.

Physicochemical Properties (Inferred)

Table 2: Inferred Property Comparison

Notes:

- Stability: Nitro groups can introduce thermal instability or sensitivity to shock, whereas amino and piperidine groups enhance stability .

- Solubility : The nitro derivative’s polarity suggests higher solubility in polar solvents (e.g., water, DMSO), while the piperidine-containing compound may favor organic phases due to hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.